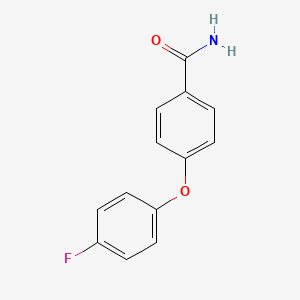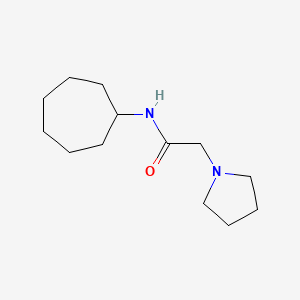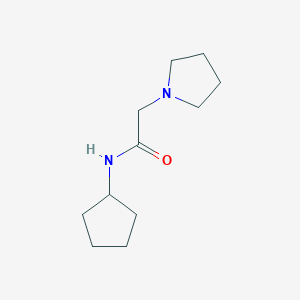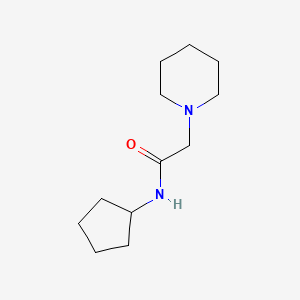
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide, also known as CPP-109, is a synthetic compound that belongs to the class of drugs called gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme, GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. The inhibition of GABA transaminase by CPP-109 increases the levels of GABA in the brain, which has been shown to have therapeutic effects on various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide exerts its therapeutic effects by increasing the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. The inhibition of GABA transaminase by this compound leads to an increase in the levels of GABA, which has been shown to have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to a decrease in the activity of neurons in the brain. This has been shown to have therapeutic effects on various neurological and psychiatric disorders. In addition, this compound has been shown to have a low toxicity profile and does not produce significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. In addition, this compound has a low toxicity profile and does not produce significant side effects, which makes it a safe compound for use in lab experiments. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has shown promising results in preclinical and clinical studies for its potential therapeutic effects on various neurological and psychiatric disorders. Future research could focus on the development of more water-soluble analogs of this compound, which could improve its usefulness in lab experiments. In addition, further studies could investigate the potential therapeutic effects of this compound on other neurological and psychiatric disorders.
Méthodes De Synthèse
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide is synthesized through a multi-step process that involves the reaction of cyclopentanone with methylamine, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including addiction, anxiety, depression, and epilepsy. Several preclinical and clinical studies have shown promising results in these areas.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11-6-4-5-9-15(11)10-13(16)14-12-7-2-3-8-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWGGXJUONXMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)

![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)





![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)




![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)